Incorporation into High-Potency ATX Inhibitors: Direct Building Block Utility Evidence
The 2-fluoro-5-methoxybenzamide scaffold, when incorporated into more complex molecular architectures, yields compounds with demonstrated nanomolar inhibitory activity against autotaxin (ATX). A derivative bearing the 2-fluoro-5-methoxybenzamide moiety—specifically (R)-4-(8-(2-(2-Fluoro-5-methoxybenzamido)-3-methylbutanamido)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl)benzoic acid—exhibited an IC50 of 500 nM against ATX in a pharmacological in vitro assay [1]. ATX is an ectonucleotide pyrophosphatase/phosphodiesterase family member 2 enzyme implicated in lysophosphatidic acid production and fibrotic disease pathology. This demonstrates the utility of the compound as a building block capable of generating biologically active entities with defined potency metrics.
| Evidence Dimension | Inhibitory potency (IC50) of a complex molecule incorporating the 2-fluoro-5-methoxybenzamide scaffold |
|---|---|
| Target Compound Data | IC50 = 500 nM (for the derivative compound) |
| Comparator Or Baseline | No direct comparator available for the free benzamide building block |
| Quantified Difference | Not applicable |
| Conditions | In vitro pharmacological assay against autotaxin (ATX), exact protocol details provided in patent US10233182 |
Why This Matters
This evidence demonstrates that the compound serves as a productive building block for generating derivatives with measurable biological activity, supporting procurement for medicinal chemistry programs targeting ATX or related enzymes.
- [1] BindingDB. (n.d.). BDBM369998: (R)-4-(8-(2-(2-Fluoro-5-methoxybenzamido)-3-methylbutanamido)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl)benzoic acid. BindingDB Entry DOI: 10.7270/Q2QF8W5N. US Patent US10233182. View Source
